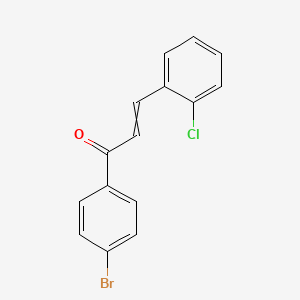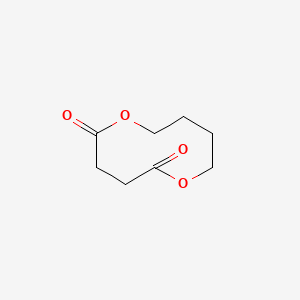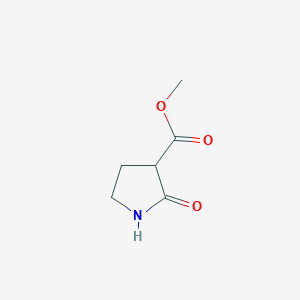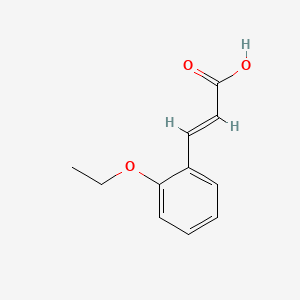
Bis(4-hydroxyphenyl)phenylmethane
Vue d'ensemble
Description
Bis(4-hydroxyphenyl)phenylmethane is a useful research compound. Its molecular formula is C19H16O2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Bis(4-hydroxyphenyl)phenylmethane, also known as 4,4’-Methylenediphenol or Bisphenol F, is a chemical compound with the molecular formula CH2(C6H4OH)2 The primary targets of this compound are currently not well-defined in the literature
Biochemical Pathways
It is worth noting that other bisphenols have been shown to interact with various biochemical pathways, including those involved in endocrine regulation .
Action Environment
It is known that the compound is stable under normal storage conditions .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Bis(4-hydroxyphenyl)phenylmethane are not well-studied. It is known that bisphenols can interact with various enzymes and proteins. For instance, some bisphenols are known to interact with estrogen receptors, exerting endocrine-disrupting effects
Cellular Effects
The cellular effects of this compound are not fully understood. Studies on related compounds suggest that bisphenols can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that bisphenols can bind to estrogen receptors, thereby influencing gene expression They may also interact with other biomolecules, leading to changes in enzyme activity
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Studies on related compounds suggest that high doses of bisphenols can have toxic or adverse effects
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that bisphenols can be metabolized in the body, leading to the formation of various metabolites
Subcellular Localization
The subcellular localization of this compound is not well-characterized. It is known that many small molecules can localize to various compartments within the cell depending on their physicochemical properties
Propriétés
IUPAC Name |
4-[(4-hydroxyphenyl)-phenylmethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSGMIIGVQRGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401859 | |
| Record name | bis(4-hydroxyphenyl)phenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4081-02-1 | |
| Record name | bis(4-hydroxyphenyl)phenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)
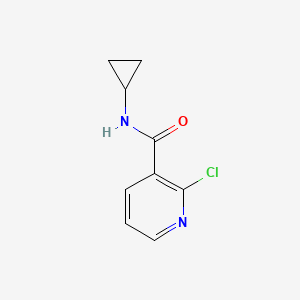




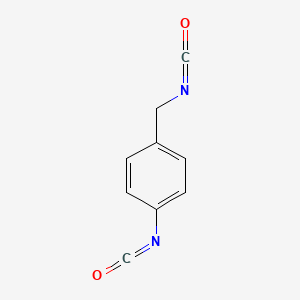

![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)
